Ácido masticadienólico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

Target of Action

Masticadienolic acid primarily targets secreted phospholipase A2 . This enzyme plays a crucial role in the inflammatory response and is involved in various cellular processes, including the production of eicosanoids, which are signaling molecules that mediate inflammatory and anaphylactic reactions .

Mode of Action

Masticadienolic acid acts as a specific competitive inhibitor of secreted phospholipase A2 .

Biochemical Pathways

The primary biochemical pathway affected by Masticadienolic acid is the nitric oxide (NO) production pathway . Masticadienolic acid increases the production of nitric oxide (NO), a molecule that plays a critical role in many physiological and pathological processes . It also increases the release of NO in resting macrophages .

Result of Action

The primary result of Masticadienolic acid’s action is its antitumor and anti-inflammatory effects . By inhibiting secreted phospholipase A2 and increasing NO production, Masticadienolic acid can suppress inflammation and exhibit antitumor activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Masticadienolic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: Functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in saturated hydrocarbons.

Comparación Con Compuestos Similares

Similar Compounds

Estradiol: A steroid hormone with a similar cyclopenta[a]phenanthrene structure.

Cholesterol: Another compound with a polycyclic structure, involved in various biological processes.

Actividad Biológica

Masticadienolic acid, a natural compound derived from the resin of the mastic tree (Pistacia lentiscus), has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antitumor effects. This article explores the biological activity of masticadienolic acid, supported by clinical findings, case studies, and detailed research data.

Chemical Profile

Masticadienolic acid (CAS 472-30-0) has a molecular weight of approximately 426.7 g/mol. It is categorized as a triterpenoid compound, which is known for various pharmacological properties, including anti-inflammatory and antitumor activities .

Antitumor Activity

Research indicates that masticadienolic acid exhibits antitumor properties primarily through the enhancement of nitric oxide (NO) production. Increased NO levels are associated with apoptosis in cancer cells and inhibition of tumor growth. Studies have demonstrated that masticadienolic acid can stimulate NO release in both resting and activated macrophages, suggesting its potential as an immunomodulatory agent .

Anti-inflammatory Effects

Masticadienolic acid also demonstrates significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory processes. In experimental models, masticadienolic acid effectively reduced inflammation markers in mouse models subjected to induced ear inflammation . The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Clinical Studies and Findings

A variety of clinical studies have investigated the effects of mastic gum (which contains masticadienolic acid) on health outcomes:

These studies illustrate the potential therapeutic benefits of masticadienolic acid in managing chronic inflammatory conditions and metabolic disorders.

Case Studies

- Inflammatory Bowel Disease (IBD) : In a randomized controlled trial involving patients with IBD, those treated with mastic showed significant improvements in disease activity scores compared to the placebo group. The treatment was associated with decreased levels of inflammatory markers and improved patient-reported outcomes .

- Cholesterol Management : A study involving overweight individuals indicated that supplementation with mastic led to a notable reduction in total cholesterol and LDL levels, highlighting its potential role in cardiovascular health management .

Propiedades

IUPAC Name |

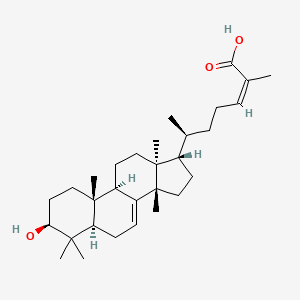

(Z,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILQHUKSFUOOLH-MCGHDPRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC/C=C(/C)\C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.